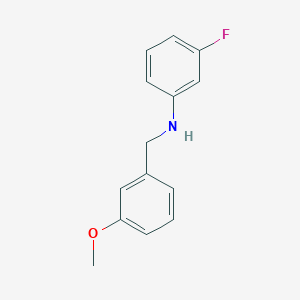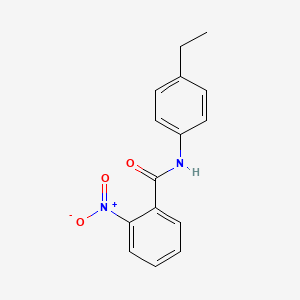
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide, also known as Bromocriptine, is a medication that is primarily used to treat hyperprolactinemia, a condition in which the body produces too much prolactin hormone. Bromocriptine is a dopamine agonist that works by binding to dopamine receptors in the brain, which inhibits the production and release of prolactin.
Mecanismo De Acción
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee works by binding to dopamine receptors in the brain, which inhibits the production and release of prolactin. Prolactin is a hormone that is responsible for milk production in women and can cause a variety of symptoms when produced in excess, such as irregular menstrual periods, infertility, and breast milk production in men.
Biochemical and Physiological Effects:
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has a variety of biochemical and physiological effects, including:
1. Inhibition of prolactin production and release
2. Stimulation of dopamine receptors in the brain
3. Improvement of insulin sensitivity and glucose metabolism
4. Inhibition of growth hormone release
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has several advantages and limitations for lab experiments. Some of the advantages include:
1. Well-established synthesis method
2. High purity and stability
3. Established mechanism of action
Some of the limitations include:
1. Limited solubility in water
2. Limited bioavailability
List of
Direcciones Futuras
1. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee as a treatment for other medical conditions, such as Alzheimer's disease and schizophrenia.
2. Developing new synthesis methods to improve yield and purity.
3. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in combination with other medications to improve treatment outcomes.
4. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in animal models to better understand its mechanism of action and potential therapeutic effects.
5. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in clinical trials to further evaluate its safety and efficacy.
Métodos De Síntesis
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee can be synthesized through a multi-step process that involves the reaction of 2-bromoethylamine with 2,3,4-trimethylbenzoyl chloride to form the intermediate product, 5-bromo-2,3,4-trimethylbenzamide. The intermediate product is then reacted with 2-methylphenylmagnesium bromide to form the final product, 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee.
Aplicaciones Científicas De Investigación
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has been extensively studied for its potential therapeutic effects in a variety of medical conditions. Some of the areas of research include:
1. Parkinson's Disease: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee is used as a treatment for Parkinson's disease, a neurodegenerative disorder that affects movement and coordination. Studies have shown that 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee can improve motor symptoms in patients with Parkinson's disease.
2. Acromegaly: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee is also used to treat acromegaly, a condition in which the body produces too much growth hormone. 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee works by inhibiting the release of growth hormone from the pituitary gland.
3. Diabetes: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has been studied for its potential to improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes.
Propiedades
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-7-5-6-8-16(10)19-17(20)14-9-15(18)13(4)11(2)12(14)3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPMUTDHQBQPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6990026 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)


![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)

![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)
